ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate
Description
Ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is a heterocyclic compound featuring a fused triazolopyrimidine core substituted with a phenyl group at position 3 and a thioether-linked ethyl 3-oxobutanoate moiety at position 7. The triazolo[4,5-d]pyrimidine scaffold is structurally analogous to purine bases, making it a key pharmacophore in medicinal chemistry for targeting enzymes or receptors involved in nucleotide metabolism . The thioether linkage enhances stability and modulates electronic properties, while the ester group contributes to solubility and bioavailability.
Properties
IUPAC Name |
ethyl 3-oxo-4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-2-24-13(23)8-12(22)9-25-16-14-15(17-10-18-16)21(20-19-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJCGYIPGVMACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities suggest that the compound may interact with a variety of enzymes and receptors in the biological system.
Mode of Action
It’s known that the compound is synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates. The reaction involves the initial formation of a thiohydrazonate, which undergoes intermolecular cyclization to yield the final compound. This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds or intermolecular interactions.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. This suggests that the compound might affect similar pathways, leading to downstream effects such as the inhibition of cell proliferation or the modulation of immune responses.
Pharmacokinetics
Triazole compounds, which share a similar structure, are known to bind readily in the biological system with a variety of enzymes and receptors, suggesting good bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities suggest that the compound might have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. These interactions suggest that the compound may have a role in modulating inflammatory responses.
Cellular Effects
This compound influences cell function by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound may have neuroprotective effects by modulating ER stress and apoptosis.
Biological Activity
Ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C16H15N5O3S
- Molecular Weight : 357.39 g/mol
- IUPAC Name : Ethyl 3-oxo-4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylbutanoate
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. Studies have shown that these triazolopyrimidine derivatives can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.073 mg/ml |
| S. aureus | 0.109 mg/ml |
Anti-inflammatory Activity
The compound has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglia cells. This suggests a potential application in treating inflammatory diseases .
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of endoplasmic reticulum (ER) stress markers .
Biochemical Pathways
The compound appears to modulate several key biochemical pathways:
- Inhibition of ER Stress : It reduces the expression of the ER chaperone BIP and decreases levels of cleaved caspase-3.
- NF-kB Pathway Modulation : Ethyl 3-oxo-4-(...) has been shown to inhibit the NF-kB inflammatory pathway, which plays a critical role in the immune response and inflammation .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of ethyl 3-oxo derivatives against multidrug-resistant pathogens. The results indicated that these compounds could serve as potential leads for developing new antibiotics .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study revealed significant cytotoxic activity with IC50 values comparable to established chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazolo[4,5-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine The target compound’s triazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine derivatives (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) by replacing a sulfur atom in the thiazole ring with a nitrogen in the triazole. For example, the thiazolo derivative exhibits a puckered pyrimidine ring with a boat conformation due to steric constraints , whereas triazolo systems may adopt flatter conformations, influencing intermolecular interactions like C–H···O hydrogen bonding observed in crystal packing .
Table 1: Core Heterocycle Comparisons
Substituent Effects on the Heterocycle
- Position 3 Substituents: The target compound’s 3-phenyl group contrasts with 3-(4-methoxyphenyl) in 3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine .
- Position 7 Substituents: The thioether-linked ethyl 3-oxobutanoate in the target compound differs from the trifluoromethylbenzylthio group in . The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, which may improve blood-brain barrier penetration in therapeutic contexts.
Table 2: Substituent Comparisons
Thioether and Ester Moieties
- Thioether Linkage: The target compound’s thioether connects to a butanoate ester, while ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate () uses a fluorinated phenyl group.
- Ester Group: The ethyl 3-oxobutanoate moiety in the target compound shares similarities with volatile esters like ethyl hexanoate (), where ester groups influence volatility and solubility. However, the 3-oxo group in the target compound may participate in keto-enol tautomerism, affecting reactivity and stability .
Table 3: Functional Group Comparisons
Q & A
Q. Optimization Tips :
- Maintain anhydrous conditions during cyclization to prevent hydrolysis of intermediates.
- Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor reaction progress and purity .
Basic: Which spectroscopic techniques confirm the structural integrity of this compound, and what key features do they identify?
Answer:
- ¹H/¹³C NMR : Confirms the presence of the triazolopyrimidine core (aromatic protons at δ 8.2–8.5 ppm), thioether linkage (δ 3.5–4.0 ppm for SCH₂), and ester group (δ 1.2–1.4 ppm for CH₃CH₂).
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S bonds (600–700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 413.12) .
Basic: What biological activities are associated with triazolopyrimidine derivatives, and how is this compound’s efficacy assessed?
Answer:
Triazolopyrimidines exhibit antitumor (via kinase inhibition) and antithrombotic (via platelet aggregation suppression) activities. For this compound:
- In Vitro Assays :
- Dose-dependent cytotoxicity in cancer cell lines (e.g., IC₅₀ values using MTT assays).
- Thrombin inhibition measured via chromogenic substrates (e.g., IC₅₀ < 10 µM).
- Target Validation : Molecular docking against crystallized enzyme structures (e.g., PDB: 1T46 for thrombin) .
Advanced: How can contradictory bioactivity data between structurally similar analogs be resolved?
Answer:
Contradictions often arise from substituent electronic effects or assay variability . Resolution strategies include:
- Orthogonal Assays : Validate thrombin inhibition using both fluorogenic (e.g., Boc-Val-Pro-Arg-AMC) and chromogenic substrates.
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with substituents at the 3-phenyl or 7-thio positions (Table 1).
Q. Table 1: Substituent Effects on Bioactivity
| Substituent (Position) | Electronic Nature | IC₅₀ (Thrombin) | LogP |
|---|---|---|---|
| 3-Phenyl (reference) | Neutral | 8.2 µM | 2.1 |
| 3-(4-Fluorophenyl) | Electron-withdrawing | 5.6 µM | 2.3 |
| 7-(Benzylthio) | Electron-donating | >20 µM | 3.0 |
Fluorine’s electron-withdrawing effect enhances target binding, while bulky benzylthio groups reduce solubility and activity .
Advanced: What computational methods predict target interactions, and how are these models validated?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding poses in thrombin’s active site (S1 pocket). Key interactions: hydrogen bonds with Gly216 and hydrophobic contacts with Trp60D.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å).
- Validation : Experimental SPR (KD ≈ 1–10 µM) or ITC (ΔG = −30 kJ/mol) corroborates computational predictions .
Advanced: How do reaction conditions influence regioselectivity during thioether formation?
Answer:
Regioselectivity at the 7-position of triazolopyrimidine is controlled by:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, directing substitution to the 7-position.
- Base Strength : Strong bases (e.g., NaH) deprotonate thiols efficiently, reducing side reactions.
- Temperature : Lower temperatures (0–25°C) minimize competing oxidation to disulfides .
Advanced: What formulation strategies improve solubility for in vivo studies?
Answer:
- Salt Formation : Convert the ester to a sodium carboxylate (improves aqueous solubility >10 mg/mL).
- Nanoemulsions : Use Tween-80 and PEG-400 in saline for intravenous delivery.
- Prodrugs : Replace the ethyl ester with a pivaloyloxymethyl group for enhanced membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
